molecular formula C18H16Br2O2 B2856591 (3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol CAS No. 1803598-50-6

(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol

Cat. No. B2856591
CAS RN: 1803598-50-6
M. Wt: 424.132
InChI Key: HDVKSPUZURDZDG-UHFFFAOYSA-N
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Description

The compound “(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol” is a complex organic molecule that contains a benzofuran ring, a common structural motif in many natural products and pharmaceuticals . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzofuran ring substituted with various functional groups. The exact structure would depend on the positions of these substitutions on the ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzofuran derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the nature and position of the substituents on the benzofuran ring could significantly influence properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Benzofuran rings are a common motif in natural products, many of which have significant biological activities. The compound can be used as a precursor in the total synthesis of such natural products, aiding in the exploration of their potential uses and the development of synthetic methodologies .

Antimicrobial Agent Design

The benzofuran core of this compound is recognized for its antimicrobial properties. Researchers can modify the structure to develop new antimicrobial agents, which is particularly important given the global challenge of antibiotic resistance .

Chemical Education and Research

As a compound with a complex structure, it serves as an excellent case study for educational purposes. It can be used to teach advanced concepts in organic chemistry and spectroscopy, including NMR, HPLC, LC-MS, and UPLC techniques .

Future Directions

Benzofuran derivatives are a focus of ongoing research due to their prevalence in biologically active natural products and potential for medicinal chemistry applications . Future research may explore new synthetic methods, further elucidate their mechanisms of action, and develop new benzofuran-based drugs .

Mechanism of Action

Target of Action

The primary target of this compound is EYA3 , a protein that plays a crucial role in various biological processes .

Mode of Action

The compound acts as an inhibitor of EYA3 . It binds to the active site of the protein, preventing it from performing its normal function. The exact nature of this interaction and the resulting changes in the protein’s activity are currently under investigation.

Biochemical Pathways

The inhibition of EYA3 by this compound affects several biochemical pathways. EYA3 is involved in processes such as cell migration, tubule formation, and angiogenesis . By inhibiting EYA3, the compound can potentially disrupt these processes, leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the compound has a molecular weight of 42413 , which could influence its absorption and distribution within the body

Result of Action

The inhibition of EYA3 by this compound can lead to a significant reduction in cell migration, tubule formation, and angiogenesis . These effects could have potential implications in the treatment of diseases where these processes are dysregulated, such as cancer.

properties

IUPAC Name

(3,5-dibromo-4-methylphenyl)-(2-ethyl-1-benzofuran-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2O2/c1-3-15-17(12-6-4-5-7-16(12)22-15)18(21)11-8-13(19)10(2)14(20)9-11/h4-9,18,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVKSPUZURDZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(C3=CC(=C(C(=C3)Br)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol

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